molecular formula C16H14N2O2 B14025667 1-(3-Methoxybenzyl)quinoxalin-2(1H)-one

1-(3-Methoxybenzyl)quinoxalin-2(1H)-one

Cat. No.: B14025667
M. Wt: 266.29 g/mol
InChI Key: GREXOVPAYZXOBE-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)quinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core substituted with a 3-methoxybenzyl group. Quinoxaline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxybenzyl)quinoxalin-2(1H)-one typically involves the condensation of 3-methoxybenzylamine with quinoxaline-2(1H)-one under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxybenzyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the quinoxaline ring would yield dihydroquinoxaline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)quinoxalin-2(1H)-one would depend on its specific biological activity. Generally, quinoxaline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The methoxybenzyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, known for its broad range of biological activities.

    1-Benzylquinoxalin-2(1H)-one: Similar structure but without the methoxy group.

    1-(3-Hydroxybenzyl)quinoxalin-2(1H)-one: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

1-(3-Methoxybenzyl)quinoxalin-2(1H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]quinoxalin-2-one

InChI

InChI=1S/C16H14N2O2/c1-20-13-6-4-5-12(9-13)11-18-15-8-3-2-7-14(15)17-10-16(18)19/h2-10H,11H2,1H3

InChI Key

GREXOVPAYZXOBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3N=CC2=O

Origin of Product

United States

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